
h-d-cys(trt)-oh
Overview
Description
Trityl cysteine: is a compound that features a trityl (triphenylmethyl) group attached to the sulfur atom of cysteine. The trityl group is a common protecting group in organic synthesis, particularly in peptide chemistry, due to its stability and ease of removal under mild conditions . Trityl cysteine is widely used in the synthesis of peptides and proteins, where it serves to protect the thiol group of cysteine residues during various chemical reactions .
Mechanism of Action
Target of Action
S-Trityl-D-Cysteine (STLC) primarily targets the human mitotic kinesin Eg5 . Eg5 is a motor protein involved in the formation of the bipolar spindle, a structure that separates chromosomes during cell division . Inhibition of Eg5 can lead to cell cycle arrest and apoptosis, making it a promising target for cancer chemotherapy .
Mode of Action
STLC acts as a potent allosteric inhibitor of Eg5 . It binds to an allosteric pocket formed by loop L5 of Eg5, leading to inhibition of the protein’s ATPase activity . This interaction disrupts the normal function of Eg5, preventing the formation of the bipolar spindle and inducing mitotic arrest .
Biochemical Pathways
The inhibition of Eg5 by STLC affects the mitotic spindle assembly pathway . This disruption leads to the collapse of the mitotic spindle, preventing the proper segregation of chromosomes during cell division . The resulting mitotic arrest can trigger apoptosis, leading to cell death .
Result of Action
The primary result of STLC’s action is the induction of mitotic arrest, which can lead to apoptosis and cell death . This makes STLC a potent antitumor agent, as it can effectively halt the proliferation of cancer cells .
Biochemical Analysis
Biochemical Properties
S-Trityl-D-Cysteine plays a crucial role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it targets the catalytic domain of Eg5 and inhibits Eg5 basal and microtubule-activated ATPase activity . The compound’s interaction with these biomolecules is essential for its function and contributes to its biochemical properties .
Cellular Effects
S-Trityl-D-Cysteine has significant effects on various types of cells and cellular processes. It does not prevent cell cycle progression at the S or G2 phases but inhibits both separation of the duplicated centrosomes and bipolar spindle formation, thereby blocking cells specifically in the M phase of the cell cycle with monoastral spindles . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of S-Trityl-D-Cysteine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a tight-binding inhibitor, with an estimation of Ki,app <150 nM at 300 mM NaCl and 600 nM at 25 mM KCl . It binds more tightly than monastrol because it has both an 8-fold faster association rate and 1/4-fold slower release rate .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of S-Trityl-D-Cysteine may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
S-Trityl-D-Cysteine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels . Specific details about these interactions and effects are not currently available in the literature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trityl cysteine typically involves the reaction of cysteine with trityl chloride in the presence of a base such as pyridine or triethylamine . The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of trityl cysteine with high yield. The general reaction scheme is as follows:
Cysteine+Trityl Chloride→Trityl Cysteine+HCl
Industrial Production Methods: In industrial settings, the production of trityl cysteine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Trityl cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group of trityl cysteine can be oxidized to form disulfides or sulfonic acids.
Reduction: The trityl group can be removed under reductive conditions, such as treatment with lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trityl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), iodine (I2), or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Free cysteine, trityl alcohol.
Substitution: Various substituted cysteine derivatives.
Scientific Research Applications
Peptide Synthesis
H-D-Cys(Trt)-OH plays a crucial role in peptide synthesis as a protecting group for cysteine residues. This compound allows for:
- Selective Protection and Deprotection : The trityl group provides steric hindrance that prevents undesired reactions during synthesis.
- Formation of Disulfide Bonds : It stabilizes peptide structures through disulfide bond formation, which is essential for the biological activity of many peptides .
Biological Research
In biological contexts, this compound is utilized to study:
- Cysteine Residue Function : It helps elucidate the role of cysteine in protein structure and function.
- Cysteine-based Probes : The compound is employed in developing probes and sensors for detecting thiol-containing biomolecules, which are critical in various biochemical pathways .
Therapeutic Applications
This compound derivatives have shown potential as therapeutic agents due to their ability to modulate redox states:
- Oxidative Stress Protection : These compounds are being investigated for their protective effects against oxidative damage, which is linked to numerous diseases including neurodegenerative disorders .
- Cancer Research : In cellular models, this compound has been reported to induce apoptosis in various cancer cell lines and disrupt normal cell cycle progression without affecting the synthesis phase .
Data Table: Applications Overview
Application Area | Specific Use | Mechanism/Outcome |
---|---|---|
Peptide Synthesis | Protecting group for cysteine | Enables selective reactions; stabilizes peptides |
Biological Research | Study of cysteine roles; development of probes | Enhances understanding of protein functions |
Therapeutics | Modulation of redox states | Potential treatment for oxidative stress-related diseases |
Cancer Research | Induction of apoptosis in cancer cells | Disruption of cell cycle progression |
Case Study 1: Peptide Stability
A study examined the stability of disulfide-rich peptide scaffolds using this compound. The findings indicated that replacing standard cysteine residues with their D-enantiomers significantly improved gastrointestinal stability, making these peptides more viable as oral therapeutics .
Case Study 2: Cysteine Modification
Research involving this compound demonstrated its effectiveness in modifying biomolecules through the reactive thiol group post-deprotection. This approach facilitated the conjugation of drugs and imaging agents to proteins, enhancing their functionality within living cells.
Comparison with Similar Compounds
Benzyl Cysteine: Another protecting group for cysteine, but less stable under acidic conditions.
Acetyl Cysteine: Used as a mucolytic agent and antioxidant, but not commonly used as a protecting group in peptide synthesis.
Fmoc Cysteine: Used in solid-phase peptide synthesis, but requires different deprotection conditions compared to trityl cysteine.
Uniqueness: Trityl cysteine is unique due to its high stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of complex peptides and proteins, where selective protection and deprotection of cysteine residues are crucial .
Biological Activity
h-D-Cys(Trt)-OH, or S-Trityl-D-Cysteine, is a modified form of cysteine that incorporates a trityl protecting group. This modification enhances its stability and utility in biochemical research, particularly in peptide synthesis and the study of protein interactions. The biological activity of this compound is primarily associated with its role as an inhibitor of the mitotic kinesin Eg5, making it significant in cancer research and therapeutic development.
Target Interaction : this compound acts as a potent allosteric inhibitor of the Eg5 kinesin, which is essential for proper mitotic spindle assembly during cell division. By inhibiting Eg5, this compound induces mitotic arrest, leading to apoptosis in cancer cells.
Biochemical Pathways : The inhibition of Eg5 affects several key pathways:
- Mitotic Spindle Assembly : Disruption leads to monoastral spindles and prevents the separation of centrosomes.
- Cell Cycle Regulation : Cells are specifically arrested in the M phase, which can be observed through various assays measuring cell viability and division rates.
In Vitro Studies
Research has demonstrated that this compound exhibits a tight-binding inhibition with an estimated Ki value below 150 nM under physiological conditions. This high affinity suggests its potential as a therapeutic agent targeting rapidly dividing cancer cells.
Table 1: Inhibition Potency of this compound
Condition | Ki (nM) |
---|---|
300 mM NaCl | <150 |
25 mM KCl | 600 |
Cellular Effects
In cellular models, this compound has been shown to:
- Induce apoptosis in various cancer cell lines.
- Prevent normal cell cycle progression without affecting S or G2 phases, demonstrating specificity for M phase arrest.
Case Studies
- Cancer Cell Lines : In studies involving breast cancer cell lines, treatment with this compound resulted in significant reductions in cell viability, with IC50 values indicating effective concentrations for therapeutic application.
- Peptide Synthesis Applications : The trityl group allows for selective deprotection during peptide synthesis, facilitating the incorporation of cysteine residues into larger peptide constructs that possess biological activity.
Properties
IUPAC Name |
2-amino-3-tritylsulfanylpropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMYFMLKORXJPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870994 | |
Record name | S-(Triphenylmethyl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25683-09-4, 25840-82-8, 2799-07-7 | |
Record name | S-(Triphenylmethyl)cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25683-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alanine, D- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124676 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | S-Trityl-L-cysteine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124663 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | S-Trityl-L-cysteine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83265 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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